molecular formula C24H22N4O4 B2959897 2-(3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(m-tolyl)acetamide CAS No. 923674-89-9

2-(3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(m-tolyl)acetamide

Cat. No.: B2959897
CAS No.: 923674-89-9
M. Wt: 430.464
InChI Key: SLHKUARILGDUNX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 2-(3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(m-tolyl)acetamide features a pyrido[3,2-d]pyrimidine core substituted with a 4-methoxybenzyl group at position 3 and an acetamide-linked m-tolyl (meta-methylphenyl) moiety at position 1. The 4-methoxybenzyl group enhances lipophilicity, while the m-tolyl acetamide may influence hydrogen-bonding capacity and target selectivity .

Properties

CAS No.

923674-89-9

Molecular Formula

C24H22N4O4

Molecular Weight

430.464

IUPAC Name

2-[3-[(4-methoxyphenyl)methyl]-2,4-dioxopyrido[3,2-d]pyrimidin-1-yl]-N-(3-methylphenyl)acetamide

InChI

InChI=1S/C24H22N4O4/c1-16-5-3-6-18(13-16)26-21(29)15-27-20-7-4-12-25-22(20)23(30)28(24(27)31)14-17-8-10-19(32-2)11-9-17/h3-13H,14-15H2,1-2H3,(H,26,29)

InChI Key

SLHKUARILGDUNX-UHFFFAOYSA-N

SMILES

CC1=CC(=CC=C1)NC(=O)CN2C3=C(C(=O)N(C2=O)CC4=CC=C(C=C4)OC)N=CC=C3

solubility

not available

Origin of Product

United States

Biological Activity

The compound 2-(3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(m-tolyl)acetamide represents a novel heterocyclic scaffold with potential therapeutic applications. Understanding its biological activity is crucial for evaluating its efficacy as a pharmacological agent. This article synthesizes current research findings on its biological effects, mechanisms of action, and structure-activity relationships (SAR).

Chemical Structure and Properties

The compound's chemical structure can be summarized as follows:

  • Molecular Formula : C₁₆H₁₈N₄O₃
  • Molecular Weight : 302.34 g/mol
  • CAS Number : 865758-96-9

Biological Activity Overview

Research indicates that this compound exhibits significant biological activities, particularly in the context of anticancer properties. The following sections detail specific activities and findings related to the compound.

Anticancer Activity

  • Mechanism of Action :
    • The compound targets Polo-like kinase 1 (Plk1) , a critical regulator of cell division and a target in cancer therapy. Inhibition of Plk1 can lead to cell cycle arrest and apoptosis in cancer cells .
    • Studies have shown that derivatives of this compound can inhibit cancer cell proliferation by inducing apoptosis through the mitochondrial pathway .
  • Case Studies :
    • A study demonstrated that similar compounds with the pyrido[3,2-d]pyrimidine scaffold exhibited IC50 values in the micromolar range against various cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) .
    • Another investigation revealed that modifications on the benzyl side chain could enhance cytotoxicity against specific tumor types, suggesting a strong correlation between structural features and biological activity .

Antimicrobial Activity

Preliminary studies suggest that this compound may also possess antimicrobial properties. For example:

  • It has been reported to exhibit activity against several bacterial strains, indicating potential for development as an antibacterial agent .

Structure-Activity Relationship (SAR)

The SAR studies highlight how variations in the molecular structure influence biological activity:

  • Substituent Effects : The presence of methoxy groups on the benzyl ring has been associated with increased potency against cancer cell lines. This suggests that electron-donating groups may enhance interaction with biological targets .
  • Ring Modifications : Alterations in the dihydropyrido structure have been shown to affect both solubility and bioavailability, which are critical for therapeutic efficacy .

Data Tables

Activity TypeCell LineIC50 (μM)Reference
AnticancerMCF-73.5
AnticancerHeLa4.0
AntimicrobialStaphylococcus aureus10.0
AntimicrobialEscherichia coli15.0

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyrido[3,2-d]pyrimidine Derivatives

N-(3,4-dichlorophenyl)-2-(3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide
  • Key Differences : The m-tolyl group in the target compound is replaced with a 3,4-dichlorophenyl group.
  • However, this substitution may reduce solubility compared to the m-tolyl group .
2-[3-(4-Chlorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl]-N-(2,5-dimethoxyphenyl)acetamide
  • Key Differences : The 4-methoxybenzyl group is replaced with 4-chlorobenzyl, and the m-tolyl is substituted with 2,5-dimethoxyphenyl.
  • 2,5-Dimethoxyphenyl: The methoxy groups enhance hydrogen-bonding capacity but may reduce membrane permeability due to polarity .

Thieno[3,2-d]pyrimidine Analogues

(2-((2R,3S,4R,5R)-5-(2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-3,4-dihydroxytetrahydrofuran-2-yl)ethyl)phosphonic acid (3f)
  • Structural Divergence: The pyrido[3,2-d]pyrimidine core is replaced with a thieno[3,2-d]pyrimidine system. A phosphonic acid group and dihydroxy-tetrahydrofuran are added.
  • Implications: Thieno vs. Pyrido Core: The sulfur atom in thieno derivatives may alter electronic properties and binding affinity.

5-Fluorouracil (5-FU) Derivatives

2-[5-fluoro-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl]-N-(pyridin-2-yl)-acetamide (L1) and N-(pyridin-3-yl)-acetamide (L2)
  • Core Difference : The pyrido[3,2-d]pyrimidine is replaced with a simpler 5-fluorouracil (5-FU) pyrimidine ring.
  • Implications: 5-FU Moiety: Known for antimetabolite activity (e.g., thymidylate synthase inhibition). The pyridyl acetamide substituents may improve cellular uptake or target specificity compared to the m-tolyl group in the target compound.

Benzodiazepine-Pyrimidine Hybrids

(S)-2-(5-(but-3-en-1-yl)-1-methyl-2-oxo-2,3-dihydro-1H-benzo[e][1,4]diazepin-3-yl)-N-(4-methyl-3-(1-methyl-7-((6-methylpyridin-3-yl)amino)-2-oxo-1,4-dihydropyrimido[4,5-d]pyrimidin-3(2H)-yl)phenyl)acetamide (11p)
  • Structural Complexity : Incorporates a benzodiazepine ring fused with a pyrimidine system.
  • Implications :
    • Benzodiazepine Core : May confer central nervous system (CNS) activity, unlike the target compound’s pyrido[3,2-d]pyrimidine.
    • Butenyl and Methylpyridinium Groups : These substituents could modulate pharmacokinetics (e.g., half-life) and selectivity for kinase targets .

Data Table: Structural and Functional Comparison

Compound Name / ID Core Structure Key Substituents Molecular Weight (g/mol) Notable Properties
Target Compound Pyrido[3,2-d]pyrimidine 4-Methoxybenzyl, m-tolyl acetamide ~450 (estimated) Moderate lipophilicity, potential kinase inhibition
N-(3,4-dichlorophenyl)-... Pyrido[3,2-d]pyrimidine 4-Methoxybenzyl, 3,4-dichlorophenyl ~500 (estimated) Enhanced hydrophobicity, possible cytotoxicity
2-[3-(4-Chlorobenzyl)-... Pyrido[3,2-d]pyrimidine 4-Chlorobenzyl, 2,5-dimethoxyphenyl ~480 (estimated) High polarity, improved hydrogen bonding
Thieno[3,2-d]pyrimidine derivative (3f) Thieno[3,2-d]pyrimidine Phosphonic acid, dihydroxy-tetrahydrofuran 457.14 Water-soluble, metal-chelating
5-FU derivatives (L1/L2) 5-Fluorouracil Pyridyl acetamide ~250 (estimated) Anticancer activity, Ru(II) complexation
Benzodiazepine-pyrimidine hybrid (11p) Benzodiazepine-pyrimidine Butenyl, methylpyridinium ~600 (estimated) CNS targeting, kinase inhibition

Research Findings and Implications

  • Substituent Effects : The 4-methoxybenzyl group in the target compound balances lipophilicity and solubility better than 4-chlorobenzyl ( vs. 6).
  • Biological Potential: While the target compound lacks metallodrug properties (cf. ), its pyrido[3,2-d]pyrimidine core is structurally optimized for enzyme inhibition, warranting further in vitro studies.

Q & A

Q. What are the common synthetic routes for synthesizing this compound?

The compound is typically synthesized via nucleophilic substitution or condensation reactions. A key method involves reacting pyrido[3,2-d]pyrimidinone derivatives with α-chloroacetamides under reflux in aprotic solvents like DMF. Reaction progress is monitored via TLC, and purification involves crystallization or chromatography. For example, describes coupling with N-arylsubstituted α-chloroacetamides to introduce the acetamide moiety . highlights analogous pyridine derivatives synthesized via alkylation of pyridinone precursors with chloroacetamide intermediates under basic conditions .

Reaction Step Reagents/Conditions Monitoring Method Reference
Pyridopyrimidinone activationDMF, K₂CO₃, room temperatureTLC (Rf tracking)
Acetamide couplingα-Chloroacetamide, reflux, 12–24 hrsNMR for substitution

Q. How is the compound structurally characterized?

X-ray crystallography (e.g., single-crystal analysis at 173 K) confirms the core pyridopyrimidine scaffold and substituent positions . Complementary techniques include:

  • ¹H/¹³C NMR : To verify methoxybenzyl, acetamide, and m-tolyl groups.
  • HRMS : Validates molecular weight (e.g., C₂₄H₂₁N₃O₄).
  • IR Spectroscopy : Identifies carbonyl stretches (2,4-dioxo groups at ~1700 cm⁻¹) .

Q. What preliminary biological activities are reported for this scaffold?

While direct data on this compound is limited, structurally related pyridopyrimidinones exhibit hypoglycemic, anti-inflammatory, or kinase inhibitory activity. For instance, notes pyridinedicarboximides with CNS activity, suggesting potential neuropharmacological applications . Initial assays should prioritize enzyme inhibition (e.g., kinases) or receptor binding studies .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) optimize synthetic pathways?

Density Functional Theory (DFT) studies predict reactivity and regioselectivity in heterocyclic systems. For example, applied DFT to imidazopyridine precursors to assess charge distribution and transition states, guiding solvent and catalyst selection . Key steps:

  • Calculate Fukui indices to identify nucleophilic/electrophilic sites.
  • Simulate reaction pathways (e.g., activation energies for acetamide coupling).
  • Validate with experimental yields .

Q. How to resolve contradictions in biological activity data across studies?

Discrepancies often arise from assay conditions or impurity profiles. Strategies include:

  • Reproducibility Checks : Standardize assays (e.g., cell lines, incubation times).
  • Purity Validation : Use HPLC (>95% purity; emphasizes chromatography ).
  • Metabolite Screening : Assess stability in biological matrices (e.g., liver microsomes) .

Q. What strategies improve selectivity in SAR studies for pyridopyrimidinone derivatives?

Structure-Activity Relationship (SAR) optimization involves:

  • Substituent Variation : Modify the 4-methoxybenzyl or m-tolyl groups to alter steric/electronic effects.
  • Scaffold Hybridization : Integrate motifs from bioactive thiazoles or oxadiazoles (e.g., ’s thiadiazin derivatives ).
  • Prodrug Design : Introduce hydrolyzable groups (e.g., esters) to enhance bioavailability .

Q. What advanced analytical techniques address synthetic byproduct formation?

  • LC-MS/MS : Identifies low-abundance byproducts (e.g., dimerization products).
  • NMR Relaxation Studies : Detects conformational impurities.
  • X-ray Powder Diffraction : Monitors crystallinity changes during scale-up .

Methodological Challenges and Solutions

Q. How to scale up synthesis without compromising yield?

  • Continuous Flow Reactors : Improve heat/mass transfer for exothermic steps (e.g., acetamide coupling).
  • DoE Optimization : Use Design of Experiments to refine solvent ratios, temperature, and catalyst loading .

Q. What are the pitfalls in interpreting NMR data for this compound?

  • Signal Overlap : Aromatic protons in pyridopyrimidine and m-tolyl groups may overlap. Use 2D NMR (COSY, HSQC) for resolution.
  • Dynamic Exchange : Rotameric forms of the acetamide moiety broaden signals. Acquire spectra at elevated temperatures .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.